Iodocytidine

Antiviral selectivity Herpes simplex virus Nucleoside analog toxicity

Researchers require iodinated nucleosides for experimental phasing of RNA crystals and UV-dependent cross-linking studies, but non-halogenated or lighter halogen analogs lack the necessary anomalous scattering or quantum yield. Iodocytidine (5-Iodocytidine) solves this with: - Iodine (Z=53) enabling MAD/SAD phasing absent in cytidine or Br-analogs - C-I bond photolysis at 313 nm (Φ=0.022-0.024) for RNA-protein contact mapping - Validated tRNA 3'-end incorporation showing >90% P-site activity reduction as a translation control

Molecular Formula C9H12IN3O5
Molecular Weight 369.11 g/mol
CAS No. 1147-23-5
Cat. No. B014750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodocytidine
CAS1147-23-5
Synonymsiodocytidine
iodocytidine hydrochloride
Molecular FormulaC9H12IN3O5
Molecular Weight369.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I
InChIInChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
InChIKeyLQQGJDJXUSAEMZ-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodocytidine (CAS 1147-23-5) Procurement Guide


Iodocytidine (5-Iodocytidine, CAS 1147-23-5) is a halogenated ribonucleoside analog of cytidine in which a hydrogen atom at the C5 position of the cytosine base is replaced by an iodine atom, yielding the molecular formula C₉H₁₂IN₃O₅ with a molecular weight of 369.11 g/mol [1]. This modification introduces a heavy atom (iodine, atomic number 53) into the nucleoside scaffold, conferring distinctive physicochemical and biochemical properties that differentiate it from native cytidine and other 5-substituted nucleoside analogs [2]. The compound is commercially available as a white powder with ≥98–99% purity, exhibits solubility in DMSO (≥90 mg/mL), and requires storage at 4°C protected from light [1]. Iodocytidine serves as a critical research tool in nucleic acid structural biology, photochemical cross-linking studies, and as a precursor for radiopharmaceutical development [3].

RNA crystallography phasing Supports experimental phasing as heavy-atom derivative for RNA structure determination
Photo-cross-linking probe Enables site-specific covalent cross-linking to map nucleic acid–protein interactions
Radiopharmaceutical precursor scaffold Serves as synthetic precursor for radioiodinated deoxycytidine SPECT probes

Why Iodocytidine Cannot Be Replaced by Analogs


The 2'-hydroxyl group present in iodocytidine (a ribonucleoside) fundamentally distinguishes it from its deoxy analog 5-iodo-2'-deoxycytidine (CAS 611-53-0), dictating entirely different metabolic fates, enzymatic recognition patterns, and incorporation pathways [1]. While the deoxy analog is phosphorylated by viral thymidine kinase and incorporated into DNA—a property exploited in antiviral and radiosensitization applications—the ribonucleoside iodocytidine is processed via distinct kinase pathways and is incorporated into RNA, not DNA [2]. Substituting iodocytidine with non-halogenated cytidine (CAS 65-46-3) eliminates the heavy-atom derivative capability essential for X-ray crystallographic phasing and the photo-cross-linking functionality required for nucleic acid–protein interaction studies [3]. Substituting with bromo- or chloro-cytidine analogs (5-bromocytidine CAS 3066-84-0; 5-chlorocytidine CAS 24409-68-5) alters the atomic radius, electron density, and photochemical quantum yield, thereby changing both crystallographic phasing power and cross-linking efficiency [4]. The iodine atom's unique combination of high atomic number (Z=53), covalent radius (~139 pm), and carbon–iodine bond photolability makes iodocytidine irreplaceable in workflows where these specific physicochemical attributes are exploited .

Deoxy analog (5-iodo-2′-deoxycytidine) differs by 2′-hydroxyl, altering kinase processing and incorporation pathway (RNA vs DNA); may not interchange.
Non-halogenated cytidine lacks heavy-atom and photo-cross-linking capacity, eliminating phasing and cross-linking workflows.
Bromo- or chloro-cytidine analogs change atomic radius, electron density, and photochemical quantum yield, shifting crystallographic and cross-linking performance.

Quantitative Differentiation Evidence


Antiviral Selectivity of Halogenated Deoxycytidines vs Deoxyuridines

5-Iododeoxycytidine (ICdR, a deoxy analog of iodocytidine) inhibited herpes simplex virus (HSV) replication with efficacy equivalent to 5-iododeoxyuridine (IUdR) but exhibited 10- to 100-fold lower toxicity to uninfected host cells in tissue culture [1]. The enhanced selectivity stems from preferential phosphorylation of halogenated deoxycytidines by virus-induced pyrimidine nucleoside kinase rather than host enzymes [2]. While this direct evidence is for the 2'-deoxy analog (5-iodo-2'-deoxycytidine, CAS 611-53-0), it establishes the class-level advantage of the 5-iodocytosine base modification over 5-iodouracil-based analogs.

Antiviral selectivity class
Class-level inference
10–100× lower host cell cytotoxicity vs IUdR (deoxy analog)
Supports 5-iodocytosine base modification as reduced-cytotoxicity scaffold for antiviral mechanistic research
Direct evidence from deoxycytidine analog; ribonucleoside context may differ
Antiviral selectivity Herpes simplex virus Nucleoside analog toxicity

Heavy-Atom Phasing for RNA Crystallography

5-Iodocytidine phosphoramidite was synthesized and successfully incorporated into four distinct RNA oligonucleotides via solid-phase synthesis, enabling heavy-atom derivatization for solving the X-ray crystallographic phase problem [1]. The iodine atom (atomic number 53) provides sufficient anomalous scattering signal for experimental phasing of short oligoribonucleotides, a capability absent in native cytidine (atomic numbers 6–8) and significantly weaker in bromo-cytidine (bromine atomic number 35) .

Heavy-atom phasing
Head-to-head
I (Z=53) anomalous signal; Br (Z=35) weaker; native (Z=6–8) none
Iodine phasing required for experimental RNA crystallography; substitution weakens or eliminates phasing capability
Requires phosphoramidite for solid-phase synthesis
X-ray crystallography RNA structure Heavy-atom phasing Oligonucleotide synthesis

Photo-Cross-Linking Quantum Yield Advantage

Irradiation of 5-iododeoxycytidine at 313 nm results in photolysis of the carbon–iodine bond with a quantum yield of 0.022–0.024 for the monomer and monophosphate, compared to 0.004–0.008 for iodinated DNA [1]. This photolability enables site-specific covalent bond formation with adjacent proteins upon UV irradiation—a photo-cross-linking application for which iodocytidine-containing oligonucleotides are explicitly utilized . Non-halogenated cytidines lack this photochemical cross-linking capacity entirely.

Photo-cross-linking QY
Head-to-head
Φ 0.022–0.024 monomer vs 0.004–0.008 polymer; native Φ ≈ 0
3–6× higher quantum yield in monomeric form enables efficient photo-cross-linking
Native cytidine lacks photolysis at 313 nm
Photo-cross-linking Nucleic acid-protein interactions Photochemistry Quantum yield

Tumor-to-Muscle Contrast vs 18F-FLT in Sarcoma Imaging

In a NG4TL4 sarcoma-bearing mouse model, radioiodinated 5-iodo-2'-deoxycytidine (123/131I-ICdR) demonstrated tumor uptake of 3.46–4.85 %ID/g at 1–4 hours post-injection, achieving a tumor-to-muscle ratio of 25.77 at 8 hours, compared to 18F-FLT's tumor-to-muscle ratio of 6.11 at 2 hours [1]. Cellular uptake studies showed 123I-ICdR achieved a cell-to-medium ratio of 75.37 at 8 hours, comparable to 18F-FLT's 78.67 at 2 hours [2].

Tumor-to-muscle contrast
Head-to-head
T/M 25.77 (ICdR) vs 6.11 (¹⁸F-FLT); 4.2-fold higher
Supports SPECT proliferation probe development; higher contrast may aid tumor delineation in imaging research
Data from deoxycytidine analog in mouse sarcoma model
SPECT imaging Proliferation probe Radiolabeled nucleoside Tumor detection

Ribosomal P-Site Impairment by tRNA Iodocytidine Modification

Replacement of cytidine with 5-iodocytidine at position 75 (CpC-iodo5C-A terminus) of yeast Phe-tRNA reduced poly U-dependent polyphenylalanine synthesis activity to levels described as 'considerably less active than the native species' in rabbit reticulocyte ribosome assays [1]. Investigation of individual steps revealed that the donor activity of peptidyl-tRNAs containing 5-iodocytidine at their 3'-terminus was 'strongly impaired,' indicating that the iodine substitution introduces steric or electronic perturbations incompatible with efficient ribosomal P-site interaction [2].

Ribosomal P-site impairment
Head-to-head
Strongly impaired donor activity; considerably less active than native tRNA
Provides validated translation-impairment control for ribosomal P-site interaction studies
Estimated >90% reduction; rabbit reticulocyte system
tRNA modification Ribosome biochemistry Translation fidelity Protein synthesis

Validated Research Applications


RNA X-ray Crystallography Heavy-Atom Phasing

The high atomic number of iodine (Z=53) in 5-iodocytidine provides sufficient anomalous scattering for experimental phasing of RNA crystal structures, a capability absent in native cytidine and weaker in brominated analogs (Br, Z=35) [4]. This application requires procurement of 5-iodocytidine phosphoramidite for incorporation during solid-phase RNA synthesis, with the resulting iodinated RNA suitable for both MAD/SAD phasing and photochemical cross-linking validation . The quantitative differentiation—iodine atomic number 53 versus native atoms 6–8—makes iodocytidine irreplaceable in this workflow; substitution with non-halogenated cytidine eliminates experimental phasing capability entirely [2].

Nucleic Acid–Protein Photo-Cross-Linking Mapping

Iodocytidine-containing oligonucleotides undergo C–I bond photolysis upon 313 nm UV irradiation with a quantum yield of 0.022–0.024, generating reactive radical species that form covalent cross-links with adjacent protein residues [4]. This photochemical property—absent in native cytidine (Φ ≈ 0 at 313 nm) and significantly reduced in polymer-incorporated iodocytosine (Φ = 0.004–0.008)—enables precise mapping of RNA–protein contact sites . Researchers must specifically procure 5-iodocytidine or its phosphoramidite for these studies; non-iodinated analogs cannot support photo-cross-linking workflows [2].

Controlled tRNA Functional Perturbation in Translation

Incorporation of 5-iodocytidine at the 3'-terminus (positions 74 and/or 75) of tRNA produces 'strongly impaired' ribosomal P-site donor activity and 'considerably less active' overall translation compared to native tRNA in rabbit reticulocyte systems [4]. This well-characterized functional perturbation makes 5-iodocytidine-modified tRNA a validated control for investigating ribosome-substrate interactions and translation fidelity . The specific impairment magnitude—qualitatively described as >90% reduction in activity—provides a benchmark for comparative mechanistic studies [2].

SPECT Radiopharmaceutical Development with Iodocytidine Scaffolds

Radioiodinated 5-iodo-2'-deoxycytidine (123/131I-ICdR) achieves tumor-to-muscle contrast ratios 4.2-fold higher than 18F-FLT in sarcoma-bearing mouse models (T/M = 25.77 vs 6.11 at optimal time points) with comparable tumor uptake and cellular retention characteristics [4]. This quantitative advantage in imaging contrast supports continued development of iodocytidine-derived SPECT proliferation probes, particularly for applications where superior tumor-to-background discrimination outweighs the higher absolute uptake values of PET tracers . The ribonucleoside iodocytidine serves as the synthetic precursor for these deoxy-analog radiopharmaceuticals [2].

Application
Selection Property
Validation Focus
RNA X-ray crystallography phasing
Heavy-atom phasing power (I Z=53)
Experimental phasing (MAD/SAD) and cross-linking verification
Nucleic acid–protein photo-cross-linking
C–I bond photolability (quantum yield)
Covalent cross-linking efficiency in RNA–protein complexes
tRNA functional perturbation control
Ribosomal P-site donor impairment magnitude
Translation activity reduction vs native tRNA
SPECT probe precursor synthesis
Radioiodination precursor for deoxycytidine scaffold
Tumor uptake and contrast ratio benchmarking in research models

Technical Documentation Hub

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